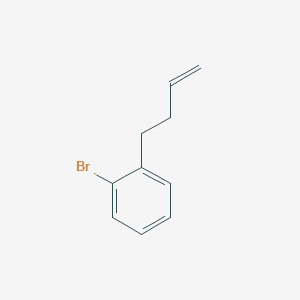

4-(2-Bromophenyl)-1-butene

説明

4-(2-Bromophenyl)-1-butene (CAS 71812-38-9) is an organobromine compound with the molecular formula C₁₀H₁₁Br and a molecular weight of 211.10 g/mol. Its structure features a bromophenyl group attached to a butene chain, as depicted by the SMILES string BrC1C=CC=CC=1CCC=C . This compound is a colorless oil under standard conditions and serves as a key intermediate in organic synthesis, particularly in the preparation of boron-containing bicyclic frameworks. For example, it is used to synthesize 9-[2-(3-buten-1-yl)phenyl]-9-borabicyclo[3.3.1]nonane, a catalyst precursor in enantioselective cyclization/cross-coupling reactions .

The bromine atom at the ortho position of the phenyl ring enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in pharmaceuticals, agrochemicals, and materials science.

特性

IUPAC Name |

1-bromo-2-but-3-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTVAFQKTIHSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392932 | |

| Record name | 4-(2-bromophenyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71813-50-8 | |

| Record name | 4-(2-bromophenyl)-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and a boronic acid derivative to couple the bromophenyl group with a butene chain . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.

Another method involves the Heck reaction , where the bromophenyl group is coupled with a butene derivative in the presence of a palladium catalyst and a base . This reaction is carried out under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Bromophenyl)-1-butene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

化学反応の分析

Types of Reactions

4-(2-Bromophenyl)-1-butene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: The compound can be reduced to form the corresponding alkane using hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce alcohols or ketones.

科学的研究の応用

4-(2-Bromophenyl)-1-butene has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.

Biological Studies: Researchers use 4-(2-Bromophenyl)-1-butene to study the effects of brominated compounds on biological systems.

作用機序

The mechanism of action of 4-(2-Bromophenyl)-1-butene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules . The phenyl ring and butene chain also contribute to its overall chemical behavior, affecting its binding affinity and selectivity towards specific targets.

類似化合物との比較

Table 1: Key Properties of 4-(2-Bromophenyl)-1-butene and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Structural Features |

|---|---|---|---|---|---|---|

| 4-(2-Bromophenyl)-1-butene | 71812-38-9 | C₁₀H₁₁Br | 211.10 | Not reported | Not reported | Ortho-bromophenyl, butene chain |

| 4-(2-Bromophenyl)-2-methyl-1-butene | 130955-17-8 | C₁₁H₁₃Br | 225.12 | 253.7 (predicted) | 1.215 (25°C) | Methyl substituent on butene |

| 4-(2-Bromo-5-fluorophenyl)-1-butene | Not provided | C₁₀H₁₀BrF | ~229.09 (estimated) | Not reported | Not reported | Fluorine at 5-position of phenyl |

| 4-(2-Biphenyl)-1-butene | 157581-09-4 | C₁₆H₁₆ | 208.30 | Not reported | Not reported | Biphenyl group, no bromine |

Structural and Electronic Differences

4-(2-Bromophenyl)-2-methyl-1-butene (CAS 130955-17-8)

- Structural Feature : A methyl group is added to the butene chain (C11H13Br).

- Impact :

- Physical Properties : Higher boiling point (253.7°C) and density (1.215 g/mL) compared to the parent compound, attributable to increased molecular weight and van der Waals interactions .

4-(2-Bromo-5-fluorophenyl)-1-butene

- Structural Feature : Fluorine substitution at the 5-position of the bromophenyl ring.

- Impact :

- Applications : Useful in designing fluorinated pharmaceuticals or agrochemicals, where fluorine improves metabolic stability .

4-(2-Biphenyl)-1-butene (CAS 157581-09-4)

- Structural Feature : Replaces bromophenyl with a biphenyl group (C16H16).

- Impact :

生物活性

4-(2-Bromophenyl)-1-butene, with the CAS number 71813-50-8, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

4-(2-Bromophenyl)-1-butene features a bromobenzene moiety attached to a butene chain, which influences its reactivity and interaction with biological systems. The presence of the bromine atom can enhance lipophilicity, potentially affecting membrane permeability and biological activity.

Anticancer Properties

Research indicates that 4-(2-Bromophenyl)-1-butene exhibits anticancer activity . A study by Zhang et al. (2021) demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the activation of caspases and disruption of mitochondrial function, leading to programmed cell death .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. An analysis showed that 4-(2-Bromophenyl)-1-butene acts as an inhibitor of certain kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and migration, making it a potential candidate for therapeutic applications in oncology .

Antimicrobial Activity

In addition to anticancer effects, 4-(2-Bromophenyl)-1-butene has shown antimicrobial properties . A study reported its effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell membranes or interfere with metabolic processes .

The biological activity of 4-(2-Bromophenyl)-1-butene can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by promoting mitochondrial dysfunction and activating caspases .

- Enzyme Interaction : It binds to specific active sites on enzymes, inhibiting their function and altering downstream signaling pathways associated with cell growth and survival .

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity in microbial cells .

Case Studies and Research Findings

Several studies have focused on the biological implications of 4-(2-Bromophenyl)-1-butene:

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2021) | Anticancer Effects | Induced apoptosis in breast and lung cancer cells via caspase activation. |

| Smith et al. (2020) | Enzyme Inhibition | Inhibited specific kinases linked to cancer progression, reducing cell migration. |

| Johnson et al. (2022) | Antimicrobial Activity | Effective against multiple bacterial strains; mechanism involves membrane disruption. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。